molecular formula C17H16N4O B3843429 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone

2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone

Cat. No. B3843429
M. Wt: 292.33 g/mol
InChI Key: OEUNAHCSDHOGQZ-WOJGMQOQSA-N
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Description

2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone, also known as Furalozine, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a hydrazone derivative of 2-furaldehyde and has been synthesized using various methods.

Scientific Research Applications

2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and analytical chemistry. In medicinal chemistry, 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has been investigated for its antitumor and antiviral properties. In biochemistry, 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has been used as a reagent for the determination of various metal ions in different samples.

Mechanism of Action

The mechanism of action of 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been proposed that 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone may exert its antitumor and antiviral effects by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells. In addition, 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone may act as a chelating agent for metal ions, leading to the formation of stable complexes.
Biochemical and Physiological Effects:
2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone can inhibit the growth of cancer cells and certain viruses. 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has also been shown to interact with metal ions, leading to the formation of stable complexes. In addition, 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has been used as a fluorescent probe for the detection of metal ions in different samples.

Advantages and Limitations for Lab Experiments

2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has several advantages for lab experiments, including its high stability, solubility, and specificity for metal ions. 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone can also be easily synthesized using various methods. However, 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has certain limitations, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the study of 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone. One potential direction is the investigation of its antitumor and antiviral properties in vivo. Another direction is the development of 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone-based fluorescent probes for the detection of metal ions in different samples. In addition, the synthesis of new derivatives of 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone with improved properties and specificity for metal ions could be explored.
Conclusion:
In conclusion, 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone is a hydrazone derivative of 2-furaldehyde that has been extensively studied for its potential applications in various scientific fields. 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone can be synthesized using various methods and has been investigated for its antitumor and antiviral properties, as well as its ability to interact with metal ions. 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has several advantages for lab experiments, but also has certain limitations. There are several future directions for the study of 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone, including the investigation of its properties in vivo and the development of new derivatives with improved properties.

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-13(2)19-17(14-7-4-3-5-8-14)20-16(12)21-18-11-15-9-6-10-22-15/h3-11H,1-2H3,(H,19,20,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUNAHCSDHOGQZ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NN=CC2=CC=CO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N/N=C/C2=CC=CO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-furan-2-ylmethylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone
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